molecular formula C21H21N3O4 B7695039 1-morpholino-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone

1-morpholino-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone

Cat. No. B7695039
M. Wt: 379.4 g/mol
InChI Key: LYNYHNOEPOAKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-morpholino-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological properties. This compound belongs to the class of oxadiazole derivatives and has shown promising results in various research studies.

Mechanism of Action

The exact mechanism of action of 1-morpholino-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. It also acts on specific receptors in the brain, which helps in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and regulate certain neurotransmitters in the brain. This compound has also been found to have antioxidant properties, which helps in reducing oxidative stress in the body.

Advantages and Limitations for Lab Experiments

1-morpholino-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has several advantages for lab experiments. It is relatively easy to synthesize, and its properties can be easily modified by changing the reaction conditions. However, this compound also has certain limitations, such as its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 1-morpholino-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone. One potential direction is to explore its potential as a therapeutic agent for the treatment of various neurological disorders. Another direction is to investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to explore the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-morpholino-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone involves the reaction of 2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol with morpholine in the presence of ethyl chloroformate. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product.

Scientific Research Applications

1-morpholino-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant antibacterial, antifungal, and anticancer properties. This compound has also shown potential in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-15-6-8-16(9-7-15)20-22-21(28-23-20)17-4-2-3-5-18(17)27-14-19(25)24-10-12-26-13-11-24/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNYHNOEPOAKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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